molecular formula C7H6N4O B6747390 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

Cat. No.: B6747390
M. Wt: 162.15 g/mol
InChI Key: XVXWEIXAHFQIJT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-5-carboxamide is a heterocyclic compound of significant interest in scientific research and drug discovery. Its molecular scaffold is a purine analog, bearing a close structural resemblance to the essential biological molecules adenine and guanine. This similarity makes it a valuable precursor and key intermediate for developing novel bioactive molecules . Pyrazolo[4,3-b]pyridine and its analogs, such as the closely related 1H-Pyrazolo[3,4-b]pyridine core, have demonstrated a wide range of pharmacological activities in research settings. These include potential applications as anticancer, antiviral, and anti-inflammatory agents, as well as serving as inhibitors for various kinases and fibroblast growth factor receptors . The carboxamide functional group at the 5-position is a common pharmacophore that can be crucial for interacting with biological targets, for example, through hydrogen bonding, which is often explored in the design of enzyme inhibitors . This product is provided strictly for research and further manufacturing applications. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers can employ this compound as a versatile building block in multicomponent reactions and other synthetic methodologies to create more complex, functionalized molecules for biological evaluation .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-2-1-4-6(10-5)3-9-11-4/h1-3H,(H2,8,12)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWEIXAHFQIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution and condensation reactions. For example:

  • Reaction with isothiocyanates :
    Treatment with phenyl isothiocyanate (5a ) or allyl isothiocyanate (5b ) in refluxing ethanol forms thioamide derivatives (6a , 6b ) via nucleophilic attack on the carbonyl carbon (Scheme 1). The reaction yields 6a (89%) and 6b (70%), confirmed by 1HNMR^1H \text{NMR} signals at δ 10.57 (NH-thiourea) and δ 178.0 (C=S) .

ProductYield (%)Key 1HNMR^1H \text{NMR} Signals (δ)Key 13CNMR^{13}C \text{NMR} Signals (δ)
6a 8910.50 (NHPh), 8.50 (NHCO)178.0 (C=S), 164.4 (C=O)
6b 704.21–4.26 (CH2_2N), 5.07–5.16 (CH2_2=)44.2 (CH2_2N), 129.3 (CH=)

Cyclization and Condensation Reactions

The carboxamide participates in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes) to form fused heterocycles:

  • Reaction with isatin derivatives :
    In ethanol catalyzed by piperidine, the carboxamide condenses with isatin (7f ) to yield pyrazolo-pyridone hybrids (8f ). The 1HNMR^1H \text{NMR} spectrum shows singlet signals for NH protons (δ 13.30, 11.20) and pyridine-H (δ 8.32) .

Table: Key Spectral Data for 8f

ParameterValue
1HNMR^1H \text{NMR} (δ)13.30 (NH), 11.20 (NH), 8.32 (H-4)
13CNMR^{13}C \text{NMR} (δ)167.9 (C=O), 165.9 (CO), 131.9 (C-H)

Catalytic and One-Pot Syntheses

Efficient protocols leverage the carboxamide’s reactivity:

  • Piperidine-catalyzed condensations :
    Reaction with diethyl acetylenedicarboxylate (12 ) in toluene forms pyrazolone derivatives (13 ) in 90% yield. The 1HNMR^1H \text{NMR} reveals a pyrazolone-NH signal at δ 11.20 .

  • Acid-catalyzed cyclization :
    Sulfuric acid promotes cyclization with active methylenes (e.g., ethyl cyanoacetate) to generate tricyclic derivatives (16 , 17 ) with >80% regioselectivity .

Structural Modifications via Functional Group Interconversion

The carboxamide is hydrolyzed or functionalized to access diverse analogs:

  • Hydrolysis to carboxylic acid :
    Under acidic conditions, the carboxamide converts to 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid, a precursor for esters or amides .

  • Reductive desulfurization :
    Treatment with Raney nickel removes the C(4)-SMe group in derivatives like 16 , enabling further functionalization .

Mechanistic Insights and Stereochemical Outcomes

  • Curtius rearrangement pathway :
    Reaction with NaNO2_2/HCl generates intermediates (A , B ) that rearrange to form isocyanates, which react with cyanoacetates to yield cyanoesters (11 ) .

  • Regioselective cyclization :
    Nucleophilic attack by the carboxamide’s NH2_2 group on electrophilic carbons (e.g., in OKDTA derivatives) dictates regiochemistry, favoring pyrazolo[3,4-b]pyridines over isomers .

Spectroscopic Characterization

Key spectral features confirm reaction outcomes:

Table: NMR Assignments for Pyrazolo[3,4-b]pyridine Derivatives

Compound1HNMR^1H \text{NMR} (δ)13CNMR^{13}C \text{NMR} (δ)
6b 10.57 (NH), 5.95–6.01 (CH=)178.0 (C=S), 129.3 (CH=)
11 1.49 (CH3_3), 4.10 (CH)164.5 (C=O), 46.8 (CH)
16 6.30 (NH2_2), 2.70 (CH3_3)166.8 (C=O), 162.3 (C=N)

Scientific Research Applications

Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been developed to enhance yield and purity, including:

  • Reagents Used : Sodium nitrite, various acids (e.g., dilute sulfuric acid), and palladium catalysts.
  • Conditions : Mild reaction conditions are preferred to minimize byproducts and maximize yield.

For instance, a method described in patent literature emphasizes the use of sodium nitrite under acidic conditions to produce high yields of pyrazolo derivatives with minimal complexity in post-treatment processes .

Kinase Inhibition

This compound has been identified as a potent inhibitor of various kinases, making it a valuable scaffold in drug discovery:

  • Target Kinases : Includes tropomyosin receptor kinases (TRKs) and phosphodiesterase type 1 (PDE1) enzymes.
  • Mechanism : The compound binds to the active site of these kinases, inhibiting their activity and subsequently affecting downstream signaling pathways.

In a study evaluating the biological efficacy of pyrazolo derivatives, compounds exhibited nanomolar inhibitory activities against TRKA, which is crucial for treating cancers associated with TRK fusions .

Neuroprotective Effects

The role of this compound as a PDE1 inhibitor has been highlighted in research focused on neurodegenerative diseases:

  • Therapeutic Potential : Enhances intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to improved neuronal excitability and potential neuroprotective effects.
  • Applications : Proposed for treatment in conditions such as Alzheimer's disease and other psychiatric disorders due to its ability to modulate signaling pathways critical for neuronal health .

Cancer Research

In recent preclinical studies, derivatives of 1H-Pyrazolo[4,3-b]pyridine were evaluated for their anticancer properties:

CompoundActivityTargetReference
Compound APotent TRK inhibitorTRKACheng et al., 2022
Compound BSelective FGFR inhibitorFGFRACS Med Chem Lett, 2016

These studies demonstrated that specific modifications to the pyrazolo scaffold could significantly enhance anticancer activity while reducing off-target effects.

Neurological Studies

A significant case study investigated the effects of PDE1 inhibitors in animal models:

StudyFindings
Blokland et al., 2012Increased cAMP levels in the brainSuggests potential for treating cognitive deficits in neurodegenerative diseases
Medina et al., 2020Improved synaptic transmission in models of depressionHighlights the role of PDE1 inhibitors in mood regulation

These findings support the hypothesis that targeting PDE1 with compounds like this compound could lead to novel therapeutic strategies for mental health disorders.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Variations

Pyrazolo[3,4-b]pyridines
  • Structural Difference : Pyrazolo[4,3-b]pyridine has nitrogen atoms at positions 1 and 2 of the pyrazole ring, whereas pyrazolo[3,4-b]pyridine positions them at 1 and 3. This alters electronic distribution and binding interactions.
  • Example : N-(1H-indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1324058-06-1) shows distinct activity due to methyl substituents and indole interactions, with molecular weight 319.4 .
  • Synthetic Utility : Pyrazolo[3,4-b]pyridines are intermediates for heterocyclic derivatives, such as 5-carbohydrazides, which are less stable than carboxamides .
Pyrrolo[2,3-b]pyridines
  • Structural Difference : Replacing pyrazole with pyrrole (one nitrogen in the five-membered ring) reduces hydrogen-bonding capacity.
  • Example: 4-[[(1S,3R)-5-hydroxyadamantan-2-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Peficitinib) is a JAK inhibitor with reduced hERG liability compared to pyrazolo analogs, highlighting core-dependent safety profiles .

Substituent Effects on Bioactivity

Carboxamide vs. Carboxaldehyde
  • Carboxamide : Enhances stability and target affinity. For example, 1-(propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (MW: 367.425) leverages the carboxamide for kinase inhibition with a neutral charge .
  • Carboxaldehyde: Reactive aldehyde groups (e.g., 6-(diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde) are less stable but useful in synthetic intermediates .
Halogen and Aryl Modifications
  • Fluorophenyl : The 3-[(1E)-2-(3-fluorophenyl)ethenyl] group in CAS 633325-50-5 improves lipophilicity and target selectivity .
  • Chlorine : 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS: 175201-98-6) may increase toxicity, underscoring the importance of halogen positioning .

Physicochemical and Pharmacokinetic Comparison

Compound (CAS/Example) Molecular Weight PSA (Ų) Predicted LogP Key Substituents Biological Target
1H-Pyrazolo[4,3-b]pyridine-5-carboxamide (633325-50-5) 322.34 70.67 2.85* N-cyclopropyl, 3-fluorophenylethenyl Kinase/Immunomodulator
1H-Pyrazolo[3,4-b]pyridine-4-carboxamide (1324058-06-1) 319.40 65.5 3.1 1,3,6-Trimethyl, indol-5-yl Kinase inhibitor
Pyrrolo[2,3-b]pyridine-5-carboxamide (Peficitinib) 342.39 87.5 1.8 Adamantyl hydroxyamino JAK inhibitor
Pyrazolo[3,4-b]pyridine-5-carboxamide (367.425) 367.43 75.3 3.5 Thiophene-oxazolylmethyl Kinase target

*Predicted using Molinspiration.

Biological Activity

1H-Pyrazolo[4,3-b]pyridine-5-carboxamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Overview of Biological Activity

1H-Pyrazolo[4,3-b]pyridine derivatives have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some compounds inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrases and TBK1.

Anticancer Activity

Several studies have demonstrated the anticancer properties of 1H-pyrazolo[4,3-b]pyridine derivatives. For instance:

  • Inhibition of TBK1 : A notable derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited downstream interferon signaling in immune cells, which is crucial for cancer progression .
  • Cell Line Studies : Various derivatives have shown antiproliferative effects across multiple cancer cell lines, including A172, U87MG, A375, and Panc0504. These studies indicate that modifications in the pyrazolo[4,3-b]pyridine structure can enhance activity against specific tumors .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1H-pyrazolo[4,3-b]pyridine derivatives is essential for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences the compound's potency. For example, para-substituted derivatives showed varied yields and biological activities depending on the nature of the substituent .
  • Linker Variations : The choice of linker between the pyrazolo[4,3-b]pyridine moiety and other functional groups also affects enzyme inhibition and anticancer activity. Compounds with optimized linkers exhibited enhanced selectivity and potency .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

  • Carbonic Anhydrase Inhibition : Several derivatives have been evaluated for their inhibitory activity against human carbonic anhydrases (CAs). Notably, some compounds demonstrated Ki values significantly lower than that of acetazolamide, a standard CA inhibitor .
CompoundKi (nM)Target Enzyme
1f58.8hCA I
1g66.8hCA II
1k88.3hCA IX

Case Study 1: Antiproliferative Activity

A study investigated various 1H-pyrazolo[4,3-b]pyridine derivatives for their antiproliferative effects on HeLa and MDA-MB-231 cell lines. The results indicated that compounds with hydroxyl (-OH) groups exhibited lower IC50 values, suggesting enhanced activity due to hydrogen bonding interactions within the biological target .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrazolo[4,3-b]pyridine derivatives in models of acute inflammation. The findings showed that these compounds could effectively reduce pro-inflammatory cytokine levels in stimulated macrophages, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for preparing 1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives?

Answer: The synthesis typically involves multi-step reactions starting with pyrazole-5-amine precursors. For example, 1-methyl-3-phenyl-1H-pyrazol-5-amine reacts with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA), to yield pyrazolo[3,4-b]pyridine carboxylates. Subsequent functionalization (e.g., hydrolysis, amidation) introduces the carboxamide group . Key steps include optimizing solvent systems (e.g., toluene for reflux) and catalytic conditions (e.g., 30 mol% TFA) to enhance yield and purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the structural integrity of pyrazolo[4,3-b]pyridine derivatives?

Answer: ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, in 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, ¹H NMR reveals distinct signals for aromatic protons (δ 7.2–8.1 ppm) and methylthio groups (δ 2.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and fused-ring systems . Integration ratios and coupling constants help resolve overlapping signals in complex scaffolds.

Q. What in vitro assays are suitable for evaluating the biological activity of these compounds?

Answer: Standard assays include:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli) .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) for profiling selectivity against targets like FGFR or JAK3 .
  • Immunomodulation : IL-2-stimulated T-cell proliferation assays to assess effects on immune pathways .

Advanced Research Questions

Q. How can substituent effects on the pyrazolo[4,3-b]pyridine core be systematically analyzed to optimize biological activity?

Answer: Structure-activity relationship (SAR) studies highlight critical substituents:

  • C5-carboxamide : Enhances target binding (e.g., DDR1 inhibition in fibrosis models) via hydrogen bonding .
  • C3-methylthio groups : Improve metabolic stability but may reduce solubility .
  • N1-alkyl/aryl groups : Modulate kinase selectivity (e.g., FGFR vs. JAK3) by altering steric interactions in ATP-binding pockets . Computational tools like WaterMap analysis predict hydration sites affecting binding affinity .

Q. What strategies resolve contradictions in biological data across structurally similar derivatives?

Answer: Discrepancies often arise from off-target effects or assay variability. For example:

  • Kinase selectivity : A derivative may inhibit FGFR1 (IC₅₀ = 12 nM) but show weak JAK3 activity (IC₅₀ > 1 µM) due to divergent active-site geometries. Profiling against kinase panels (e.g., Eurofins KinaseProfiler™) clarifies selectivity .
  • Cell-based vs. enzymatic assays : Differences in membrane permeability (e.g., logP > 3 reducing cellular uptake) can explain reduced efficacy in T-cell proliferation assays despite strong enzymatic inhibition .

Q. How are molecular docking and dynamics simulations applied to design pyrazolo[4,3-b]pyridine-based inhibitors?

Answer:

  • Docking : Tools like AutoDock Vina predict binding poses. For JAK3 inhibitors, the pyrazolo[4,3-b]pyridine core occupies the hinge region, with carboxamide forming hydrogen bonds to Leu905 and Asp967 .
  • Dynamics simulations : Reveal conformational stability of inhibitor-target complexes. For example, 100-ns simulations identify critical residues (e.g., FGFR1’s Lys514) stabilizing hydrophobic interactions .

Q. What experimental designs validate combination therapies involving pyrazolo[4,3-b]pyridine derivatives?

Answer: In neurodegenerative models (e.g., Alport syndrome), co-administering DDR1 inhibitors (e.g., this compound derivatives) with anti-fibrotic agents reduces renal fibrosis. Key steps include:

  • Dose-response matrices : Testing fixed-ratio combinations (e.g., 1:1 to 1:10) to identify synergistic effects (e.g., Chou-Talalay method) .
  • Pharmacokinetic profiling : Assessing drug-drug interactions (e.g., CYP450 inhibition) to ensure therapeutic window retention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Pyrazolo[4,3-b]pyridine-5-carboxamide
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1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

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